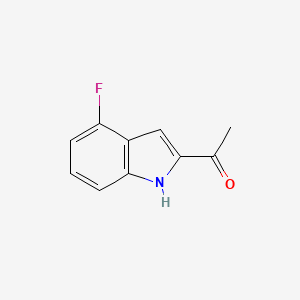

1-(4-Fluoro-1H-indol-2-yl)ethanone

Description

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

1-(4-fluoro-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C10H8FNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |

InChI Key |

VBTSOPXCVGWBKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Preparation of Indole-2-Carboxylic Acid Esters

- The esters are prepared via the Hemetsberger–Knittel reaction, which involves the condensation of substituted benzaldehydes with ethyl azidoacetate under Knoevenagel conditions, followed by thermal cyclization.

- Alternatively, methylation of 1H-indole-2-carboxylic acid using methyl iodide and potassium carbonate in dry DMF at 80 °C for several days yields the N-methylated indole ester in high yield (96–99%).

Conversion to 1-(4-Fluoro-1H-indol-2-yl)ethanone

- The ethyl ester derivative is reacted with a strong base such as lithium diisopropylamide (LDA) in THF/hexanes at low temperature (-78 °C to 0 °C).

- Then, an appropriate electrophile such as 3-picoline or other substituted methyl(ene) reagents is added, allowing the formation of the ethanone moiety at the 2-position.

- The reaction mixture is stirred at controlled temperatures to afford the target ketone.

- In some cases, the indole acyl chloride is prepared by refluxing the corresponding indole-2-carboxylic acid with thionyl chloride, which can then be used for acylation reactions.

Example Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methyl iodide, K2CO3, dry DMF, 80 °C, 3-5 days | 96–99 | High purity N-methylated ester |

| Ketone formation | LDA, THF/hexanes, -78 to 0 °C, 1-2 h; electrophile addition | ~7 (for 7c) | Low yield reported for some derivatives |

| Acyl chloride formation | SOCl2, reflux, 15 min | - | Intermediate for further reactions |

Note: Compound 7c, 1-(4-Fluoro-1H-indol-2-yl)-2-pyridin-3-yl-ethanone, was prepared with a 7% yield from 4-fluoro-1H-indole-2-carboxylic acid ethyl ester and 3-picoline under these conditions.

Alternative Synthetic Routes and Modifications

- Grignard Reagent Use: In some cases, Grignard reagents have been used as nucleophiles instead of LDA to improve yields or modify the substitution pattern.

- Catalytic Hydrogenation: Post-synthesis modifications such as catalytic hydrogenation can be applied to reduce or modify functional groups on the indole ring or side chains.

- Friedel–Crafts Acylation: For related indole derivatives, Friedel–Crafts acylation with phenacyl chloride and aluminum chloride has been used to introduce ethanone groups, though this is more common with substituted phenylindoles rather than 4-fluoroindole specifically.

Industrial and Scale-Up Considerations

- Industrial synthesis typically employs similar reaction schemes but optimized for scale, including continuous flow reactors and automated systems to improve yield and reproducibility.

- Use of polar aprotic solvents like DMF and bases such as potassium carbonate or LDA are common.

- Purification often involves extraction, drying over MgSO4, and chromatographic techniques.

Summary Table of Key Preparation Methods

Research Outcomes and Characterization

- The synthesized 1-(4-Fluoro-1H-indol-2-yl)ethanone and related compounds have been characterized by LC-MS, ^1H NMR, and ^13C NMR spectroscopy, confirming structure and purity.

- Yields vary depending on the electrophile and reaction conditions, with some derivatives showing modest yields (~7%) indicating room for optimization.

- Crystallographic studies on related fluorinated indole ethanones reveal important structural data relevant for drug design and biological activity profiling.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitro compounds.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(4-Fluoro-1H-indol-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Halogen Effects : Fluorine (smaller, electronegative) may improve metabolic stability compared to bulkier halogens like chlorine .

- Positional Isomerism : 2-yl vs. 3-yl acetyl substitution (e.g., vs. 19) influences receptor binding and activity.

- Functional Groups : Thioether linkages () and nitro groups enhance antimalarial activity but may increase toxicity .

Key Observations :

Key Observations :

Key Observations :

- Halogen Impact : Chlorinated analogs may pose higher toxicity risks compared to fluorinated derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Fluoro-1H-indol-2-yl)ethanone, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic substitution on indole derivatives. For example, fluorination at the 4-position of indole can be achieved using fluorinating agents like Selectfluor™, followed by acetylation at the 2-position using ethanoyl chloride in the presence of a base (e.g., pyridine) . Key parameters include temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF), and reaction time (4–12 hours). Impurities such as diacetylated byproducts can be minimized by controlling stoichiometry (1:1.2 indole:acylating agent) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-(4-Fluoro-1H-indol-2-yl)ethanone?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.5 ppm), indole NH (δ ~10.5 ppm), and acetyl CH₃ (δ ~2.6 ppm). Fluorine-induced splitting may complicate coupling patterns .

- ¹³C NMR : Carbonyl carbon (δ ~195 ppm), fluorinated aromatic carbons (δ ~115–125 ppm) .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) .

- MS : Molecular ion peak at m/z 177.07 (C₁₀H₈FNO⁺) with fragmentation patterns reflecting indole ring cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of 1-(4-Fluoro-1H-indol-2-yl)ethanone?

- Methodological Answer : Yield discrepancies often arise from inhomogeneous mixing or heat dissipation in larger batches. Use design of experiments (DoE) to optimize parameters:

- Temperature : Maintain ≤25°C via jacketed reactors to prevent side reactions.

- Solvent Polarity : Higher polarity solvents (e.g., DMF) improve fluorination efficiency but may require post-reaction purification via column chromatography (silica gel, hexane:EtOAc 4:1) .

- Catalyst Loading : Pilot studies show 10 mol% ZnCl₂ enhances regioselectivity for 2-acetylation .

Q. What strategies are effective for refining the crystal structure of 1-(4-Fluoro-1H-indol-2-yl)ethanone using SHELX software?

- Methodological Answer : SHELXL is ideal for small-molecule refinement. Key steps include:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve fluorine positional disorder.

- Restraints : Apply DELU and SIMU restraints to manage thermal motion anisotropy in the acetyl group.

- Validation : Check R-factor convergence (<5%) and validate geometry using PLATON’s ADDSYM .

Q. How can computational modeling predict the bioactivity of 1-(4-Fluoro-1H-indol-2-yl)ethanone derivatives against cancer targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against tubulin’s colchicine binding site (PDB: 5LYJ). Prioritize compounds with hydrogen bonds to Thr179 and hydrophobic interactions with Leu248 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction frequencies .

Q. What advanced chromatographic methods address purity discrepancies in 1-(4-Fluoro-1H-indol-2-yl)ethanone?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to detect impurities (<0.1%). Adjust pH to 3.0 (with TFA) to sharpen peaks.

- Preparative SFC : Supercritical CO₂ with 10% methanol achieves >99% purity for bioactive testing .

Q. How do structural modifications at the 4-fluoro position affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Replace fluorine with bulkier groups (e.g., -CF₃) to increase lipophilicity (LogP from 2.1 to 3.7), enhancing blood-brain barrier penetration .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to reduce CYP450-mediated oxidation. Validate via liver microsome assays (t₁/₂ > 60 mins) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.